1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol
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Overview
Description
1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol is a complex organic compound featuring a pyridopyrimidine moiety linked to a cyclohexenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridopyrimidine core, which can be synthesized through cyclization reactions involving pyridine and pyrimidine derivatives. The subsequent steps involve the functionalization of this core with an aminomethyl group and its attachment to the cyclohexenol ring.
Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the pyridopyrimidine core and exhibit similar biological activities.
Cyclohexenol Derivatives: Compounds with a cyclohexenol structure may have comparable chemical properties and reactivity.
Uniqueness: 1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol is unique due to its specific combination of the pyridopyrimidine and cyclohexenol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(6-2-1-3-7-14)9-16-13-11-5-4-8-15-12(11)17-10-18-13/h2,4-6,8,10,19H,1,3,7,9H2,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMNBPMMBMBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC2=NC=NC3=C2C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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